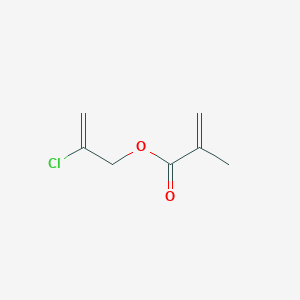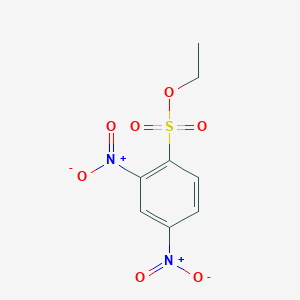
Ethyl 2,4-dinitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dinitrobenzenesulfonate is an organic compound that belongs to the class of nitrobenzenesulfonates. This compound is characterized by the presence of two nitro groups and a sulfonate group attached to a benzene ring, with an ethyl group esterified to the sulfonate. It is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dinitrobenzenesulfonate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzenesulfonate to introduce nitro groups at the 2 and 4 positions of the benzene ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time. The final product is purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dinitrobenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The nitro groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding sulfonic acid and ethanol.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a catalyst.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products
Substitution: Products vary depending on the substituent introduced.
Reduction: The major product is 2,4-diaminobenzenesulfonate.
Hydrolysis: The products are 2,4-dinitrobenzenesulfonic acid and ethanol.
Scientific Research Applications
Ethyl 2,4-dinitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dinitrobenzenesulfonate involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. This compound can also act as an electrophile, reacting with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Ethyl 2,4-dinitrobenzenesulfonate can be compared with other nitrobenzenesulfonates, such as:
- Mthis compound
- Propyl 2,4-dinitrobenzenesulfonate
- Butyl 2,4-dinitrobenzenesulfonate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
3183-89-9 |
|---|---|
Molecular Formula |
C8H8N2O7S |
Molecular Weight |
276.23 g/mol |
IUPAC Name |
ethyl 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C8H8N2O7S/c1-2-17-18(15,16)8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 |
InChI Key |
OXYBWFDZZUOBPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



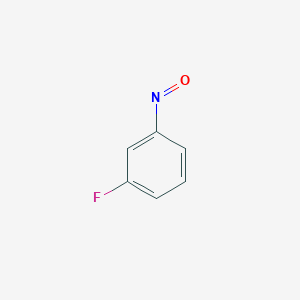

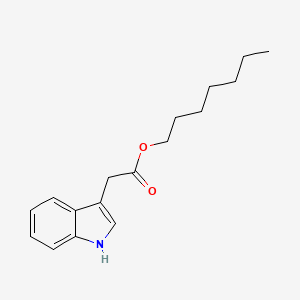
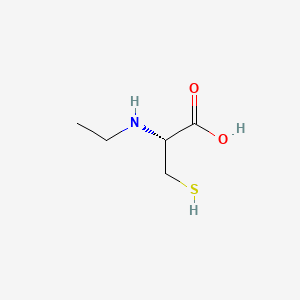
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)


![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
